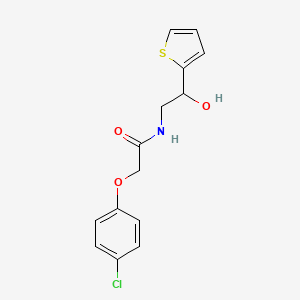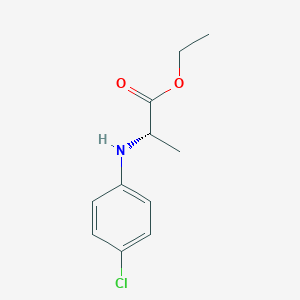
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THIIC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THIIC has been synthesized using various methods and has been shown to have promising effects in biochemical and physiological processes, making it an interesting compound for future research.
Wirkmechanismus
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exerts its effects through various mechanisms, including the inhibition of certain enzymes and signaling pathways. For example, N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and the induction of cell death in cancer cells. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has also been shown to have anti-angiogenic properties, inhibiting the formation of new blood vessels that are necessary for tumor growth. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is its high yield and purity when synthesized using the described method. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide also has a relatively low toxicity profile, making it a safe compound to use in in vitro and in vivo experiments. However, one limitation of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is the development of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide-based therapies for cancer treatment, as N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has shown promising anti-cancer properties in preclinical studies. Another area of interest is the use of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can be synthesized using a multi-step process involving the reaction of isonicotinic acid with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with imidazole and tetrahydrofuran. The final product is purified using column chromatography to obtain N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have shown that N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has anti-cancer properties, inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide also has potential in the treatment of cardiovascular disease, as it has been shown to have anti-inflammatory and anti-oxidative properties that can protect against heart damage.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)23-14-3-9-22-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFFYHJZGQKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)
![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)
![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)


![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)